7H-Benz(de)anthracene-7-one, 3-iodo-

Ullmann coupling polycyclic aromatic hydrocarbons biaryl synthesis

For labs needing reliable 3-iodobenzanthrone, sourcing a consistent precursor for high-yield Ullmann coupling is critical. This compound addresses that pain point: it delivers 86% isolated yield in 3,3'-bibenzanthronyl synthesis versus 13% with 3-bromo analog under identical conditions, significantly reducing material costs and purification. Key advantages: • 6.6× higher coupling yield compared to 3-bromobenzanthrone in Cu-mediated homo-coupling • Enables unsymmetrical benzanthrone trimers and 3-(3-benzanthronyl)violanthrone for advanced OLED/fluorescent materials • Diagnostic EI-MS fragmentation (iodine-atom elimination) provides unambiguous identity confirmation in analytical workflows Supplied as AldrichCPR grade via global logistics network, ensuring lot traceability and rapid delivery to R&D facilities worldwide.

Molecular Formula C17H9IO
Molecular Weight 356.16 g/mol
CAS No. 36189-45-4
Cat. No. B3336744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Benz(de)anthracene-7-one, 3-iodo-
CAS36189-45-4
Molecular FormulaC17H9IO
Molecular Weight356.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C(C=C3)I)C=CC=C4C2=O
InChIInChI=1S/C17H9IO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
InChIKeyXDYOJKMJYJWYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-7H-benz[de]anthracene-7-one: Identity and Class


3-Iodobenzanthrone (7H-benz[de]anthracene-7-one, 3-iodo-) is a halogenated polycyclic aromatic ketone with the molecular formula C₁₇H₉IO and a molecular weight of 356.16 g·mol⁻¹ [1]. It belongs to the benzanthrone (7H-benz[de]anthracen-7-one) family, a class of fused-ring aromatic ketones widely employed as precursors to vat dyes, organic semiconductors, and fluorescent probes. The iodine atom at the 3-position confers distinct reactivity compared to other 3-halobenzanthrones, most notably in copper-mediated Ullmann biaryl couplings, where the C–I bond exhibits markedly superior leaving-group ability relative to C–Br or C–Cl [2]. Commercially, 3-iodobenzanthrone is offered as part of rare-chemical collections (e.g., Sigma-Aldrich AldrichCPR) and is primarily sourced by academic and industrial laboratories engaged in polycyclic aromatic hydrocarbon (PAH) synthesis and materials chemistry .

Why 3-Iodo-7H-benz[de]anthracene-7-one Is Irreplaceable


Within the benzanthrone family, halogen identity at the 3-position is not interchangeable without profound consequences for reaction yield and pathway feasibility. The Ullmann condensation—the foundational C–C bond-forming reaction for constructing extended benzanthrone-based polyaromatics—exhibits a halogen-dependent reactivity hierarchy (I ≫ Br > Cl) that is especially pronounced in this polycyclic system [1]. Empirically, replacing 3-iodobenzanthrone with 3-bromobenzanthrone under identical Ullmann conditions reduces the homocoupling yield from 86% to 13%, a near-total collapse of synthetic efficiency [1]. This is not a marginal optimization but a binary go/no-go threshold: syntheses that are viable with the iodo derivative become impractical with the bromo analog. Furthermore, the 9-iodo positional isomer yields only 54% under the same conditions, demonstrating that both halogen type and substitution position jointly determine reactivity [1]. For procurement decisions, selecting a 3-halobenzanthrone without confirming the halogen identity risks acquiring a compound that is unreactive in the intended coupling chemistry.

3-Iodo-7H-benz[de]anthracene-7-one: Head-to-Head Comparisons


Ullmann Homocoupling vs. 3-Bromo Analog

In the seminal study of Ullmann condensation of halogenated benzanthrones, 3-iodobenzanthrone produced 3,3′-bibenzanthronyl in 86% isolated yield when treated with activated copper powder. Under identical conditions, 3-bromobenzanthrone afforded the same product in only 13% yield, establishing a 6.6-fold performance advantage for the iodo derivative [1]. The same study confirmed that 9-iodobenzanthrone gave 9,9′-bibenzanthronyl in 54% yield, confirming that the 3-iodo substitution pattern is intrinsically more reactive than the 9-iodo isomer as well [1]. The dramatic yield differential between iodo and bromo analogs is attributed to the lower carbon–halogen bond dissociation energy of the C–I bond, which facilitates oxidative addition to copper—the rate-determining step in Ullmann biaryl formation.

Ullmann coupling polycyclic aromatic hydrocarbons biaryl synthesis

Synthetic Accessibility: Direct Iodination Route

3-Iodobenzanthrone serves as a key electrophilic partner in unsymmetrical Ullmann couplings with chlorobenzanthrones, enabling regioselective construction of specific dibenzanthronyl isomers. When reacted with 8-chlorobenzanthrone under standard Ullmann conditions (equimolar mixture, activated Cu), 3,8′-dibenzanthronyl was obtained in 50% yield. Under identical conditions with 6-chlorobenzanthrone as the partner, 3,6′-dibenzanthronyl was obtained in 33% yield [1]. In a separate study, unsymmetrical coupling of 3-iodobenzanthrone with 3,9-diiodobenzanthrone produced a benzanthrone trimer in 16% yield, while coupling of 9-iodobenzanthrone with 3,9-diiodobenzanthrone gave 3,9′-dibenzanthronyl in only 7% yield [2]. These results collectively demonstrate that 3-iodobenzanthrone is a superior substrate for accessing specific unsymmetrical biaryl architectures compared to its 9-iodo isomer.

asymmetric Ullmann reaction regioselectivity violanthrone precursors

Diagnostic Iodine Loss in MS Fragmentation

The direct iodination of benzanthrone with iodine and periodic acid in acetic acid medium yields 3-iodobenzanthrone in a maximum of 52% [1]. Critically, a later process improvement demonstrated that addition of a small amount of concentrated sulfuric acid to the periodic acid–iodine system increases the yield of 3-iodobenzanthrone to 87% [2]. For comparison, the same iodination protocol applied to benzanthrone in polyphosphoric acid–98% sulfuric acid medium predominantly yields the diiodinated product 3,9-diiodobenzanthrone (76% yield) rather than the monoiodo compound [1]. This means that procurement of pure 3-iodobenzanthrone requires the optimized acetic acid–H₂SO₄ protocol to avoid contamination with the 3,9-diiodo byproduct, a consideration for buyers assessing supplier synthetic routes and purity specifications.

iodination benzanthrone functionalization process optimization

Heavy-Atom Effect on Intersystem Crossing

The photophysics of six 3-substituted benzanthrone derivatives, including 3-iodobenzanthrone, were systematically investigated across 11 solvents of varying polarity [1]. The study established that the dominant non-radiative decay channel of the fluorescent S₁(π,π*) state is intersystem crossing (ISC) to an upper (n,π*) triplet state, and that both the ISC rate constant and efficiency are strongly modulated by the 3-substituent and solvent polarity [1]. The iodine atom, by virtue of its high atomic number (Z = 53), enhances spin–orbit coupling more effectively than bromine (Z = 35) or chlorine (Z = 17), a phenomenon known as the internal heavy atom effect. Consequently, 3-iodobenzanthrone is expected to exhibit a higher triplet quantum yield (ΦT) and a correspondingly lower fluorescence quantum yield (ΦF) compared to its 3-bromo and 3-chloro congeners in a given solvent. This class-level inference is consistent with the well-established heavy-atom perturbation of aromatic carbonyl photophysics and is supported by the substituent-dependent ISC trends reported for this compound series [1].

photophysics intersystem crossing triplet state heavy atom effect

Application Scenarios for 3-Iodo-7H-benz[de]anthracene-7-one


Symmetrical Biaryl Synthesis via Ullmann Coupling

The 86% homocoupling yield of 3-iodobenzanthrone to 3,3′-bibenzanthronyl—compared to 13% for the 3-bromo analog—makes it the only practical halogenated benzanthrone substrate for preparing symmetric bibenzanthronyl intermediates at synthetically useful scale [1]. 3,3′-Bibenzanthronyl is a key precursor to isoviolanthrone and related vat dyes, where the biaryl linkage formed in the Ullmann step dictates the final chromophore conjugation length and color properties. Using 3-bromobenzanthrone in this step would necessitate stoichiometric excess, extended reaction times, and extensive purification to recover from the 13% yield, rendering the route commercially non-viable.

Non-Symmetric Oligomer and Violanthrone Synthesis

The 50% cross-coupling yield of 3-iodobenzanthrone with 8-chlorobenzanthrone enables efficient access to 3,8′-dibenzanthronyl, which upon alkali condensation yields violanthrone C in quantitative yield [1]. Similarly, the 33% yield with 6-chlorobenzanthrone provides access to 3,6′-dibenzanthronyl, the precursor to isoviolanthrone B [1]. These unsymmetrical violanthrone analogs cannot be obtained via homocoupling and require a reliable electrophilic partner—3-iodobenzanthrone—that reacts preferentially at its own C–I bond while sparing the C–Cl bond of the chlorinated partner. The alternative use of 9-iodobenzanthrone in analogous unsymmetrical couplings gives substantially lower yields (7% with 3,9-diiodobenzanthrone) [2], confirming 3-iodobenzanthrone as the superior building block for this application.

Sonogashira Alkynylation for Luminescent Probes

The enhanced intersystem crossing efficiency conferred by the iodine substituent—as established by systematic photophysical characterization of 3-substituted benzanthrones [1]—positions 3-iodobenzanthrone as a candidate chromophore for applications that depend on efficient triplet excited-state generation. These include triplet–triplet annihilation photon upconversion systems, where a high triplet quantum yield sensitizer is required, and photodynamic therapy agents, where triplet energy transfer to molecular oxygen generates cytotoxic singlet oxygen. In these contexts, 3-iodobenzanthrone is expected to outperform its bromo and chloro analogs, which exhibit progressively weaker spin–orbit coupling. Researchers procuring benzanthrone derivatives for triplet-state studies should preferentially select the 3-iodo derivative to maximize triplet population.

MS Reference Standard with Diagnostic Fragmentation

The unsymmetrical Ullmann reaction of 3-iodobenzanthrone with 3,9-diiodobenzanthrone produces a benzanthrone trimer in 16% yield, which upon alkali condensation gives 3-(3-benzanthronyl)violanthrone in quantitative yield [1]. This trimeric architecture represents a higher-order polyaromatic scaffold with extended π-conjugation, of interest for organic electronic materials. The synthesis relies on the differential reactivity of the monoiodo (3-position) and diiodo (3,9-positions) substrates, where 3-iodobenzanthrone serves as the controlled mono-functional electrophile. Substitution with a less reactive halogenated benzanthrone would further suppress the already modest 16% yield, making the iodo derivative the only viable entry point to this compound class.

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